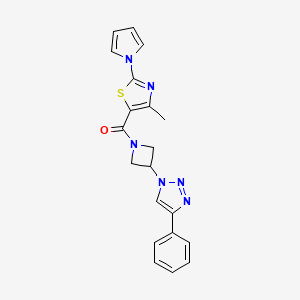

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound "(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring a thiazole core substituted with a methyl group (position 4) and a pyrrole ring (position 2). The azetidine (four-membered saturated ring) at position 3 of the thiazole is further functionalized with a phenyl-substituted 1,2,3-triazole. This architecture combines rigidity (azetidine, thiazole) with aromatic diversity (pyrrole, triazole), making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions.

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS/c1-14-18(28-20(21-14)24-9-5-6-10-24)19(27)25-11-16(12-25)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCGATSJLUOOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The pyrrole ring can be introduced via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . The triazole ring is often synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . Finally, the azetidine ring can be formed through cyclization reactions involving β-amino alcohols .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated heterocycles .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The thiazole and triazole rings, in particular, are known for their antimicrobial and anticancer properties .

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The triazole ring is known to inhibit certain enzymes by binding to their active sites . The compound’s overall effect is a result of these interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic derivatives. Below is a detailed comparison based on synthesis, spectroscopic properties, and structural features.

Structural Analogues with Thiazole-Triazole Hybrids

Compound 4 and 5 ()

These isostructural thiazole-triazole hybrids (4-(4-chlorophenyl/fluorophenyl)-2-(pyrazolyl)thiazoles) exhibit planar molecular conformations except for one fluorophenyl group, which is perpendicular to the main plane. Unlike the target compound’s azetidine bridge, these derivatives use a dihydro-pyrazole linker. Key differences:

- Planarity : The azetidine in the target compound introduces conformational flexibility compared to the rigid dihydro-pyrazole in Compounds 4 and 3.

- Substituent Effects : The phenyl-triazole group in the target compound may enhance π-π stacking interactions, whereas chlorophenyl/fluorophenyl groups in Compounds 4/5 prioritize halogen bonding .

Pyrazole-Thiophene Derivatives ()

Compound 7b (thieno[2,3-b]thiophene bis-pyrazole) and Compound 10 (pyrazolo[1,5-a]pyrimidine) both feature carbonyl groups and extended π-systems. Comparisons include:

- Synthesis: Compound 7b is synthesized via condensation of bis-enaminones with aminopyrazoles, while the target compound likely requires azetidine ring formation (e.g., via cyclization of 1,3-diols with amines).

- Spectroscopy : The target compound’s ¹H-NMR would show distinct signals for the azetidine’s CH₂ groups (~δ 3.5–4.5 ppm) and pyrrole protons (~δ 6.5–7.0 ppm), contrasting with Compound 7b’s thiophene-linked pyrazole signals (δ 7.3–7.8 ppm) .

- Thermal Stability : Compound 7b has a melting point >300°C due to its fused thiophene system, whereas the azetidine in the target compound may reduce thermal stability .

Benzimidazole-Thiazole-Triazole Hybrids ()

Compounds 9a–e in incorporate acetamide-linked triazole-thiazole-benzimidazole systems. Key contrasts:

- Synthetic Routes : The target compound’s triazole is likely formed via CuAAC, similar to the "click" chemistry used for Compounds 9a–e. However, the latter employs propiolamide intermediates, whereas the target compound may use alkyne-functionalized azetidines .

- Bioactivity : Compounds 9a–e show docking poses with enzymes (e.g., α-glucosidase), suggesting the target compound’s triazole and thiazole groups may similarly target metabolic enzymes .

Pyrazol-3-ol-Thiazole Derivatives ()

Compound L (5-methyl-4-[thiazole-2-yl-imino]pyrazol-3-ol) shares a thiazole-pyrazole scaffold but lacks the triazole and azetidine moieties. Differences include:

- Hydrogen Bonding : Compound L’s hydroxyl group enables strong H-bonding, absent in the target compound.

- Electronic Effects: The phenyl-triazole in the target compound may enhance electron-withdrawing effects compared to Compound L’s imino-thiazole group .

Data Tables

Table 1. Structural and Spectroscopic Comparison

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone , with a molecular formula of and a molecular weight of 390.5 g/mol, is a complex organic molecule that exhibits a variety of biological activities. This article explores its biological activity, synthesizing recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features multiple functional groups, including:

- Thiazole ring : Known for antimicrobial and anticancer properties.

- Pyrrole moiety : Often linked to neuroprotective effects.

- Triazole structure : Associated with a broad spectrum of biological activities.

1. Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| Thiazole Derivatives | Antibacterial against Staphylococcus aureus, E. coli | |

| Oxadiazole Derivatives | Antifungal properties |

A study demonstrated that thiazole derivatives exhibited twofold to sixteenfold increased antibacterial effects compared to standard antibiotics like oxytetracycline .

2. Anticancer Properties

Research has highlighted that thiazole and triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. A specific study focused on the anticancer activity of similar compounds found:

| Compound | Cancer Type | Mechanism |

|---|---|---|

| Thiazole Analogues | Breast Cancer | Induction of Apoptosis |

| Triazole Derivatives | Lung Cancer | Cell Cycle Arrest |

These findings suggest that the target compound may also exhibit anticancer properties due to its structural components.

3. Neuroprotective Effects

Compounds containing pyrrole rings are frequently investigated for their neuroprotective effects in models of neurodegenerative diseases. The target compound's potential in this area is supported by studies showing that pyrrole-based molecules can reduce neuronal apoptosis and enhance cognitive function in animal models.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds structurally similar to the target compound:

- Case Study 1 : A series of thiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed significant activity, with some compounds achieving MIC values as low as 7.8 µg/mL .

- Case Study 2 : In vitro studies assessed the anticancer potential of triazole derivatives, revealing that certain analogues inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.